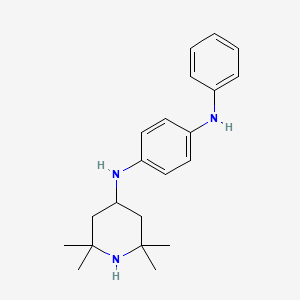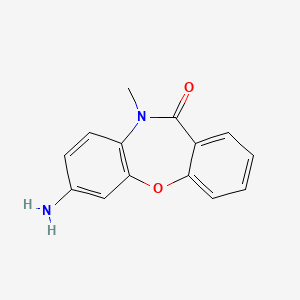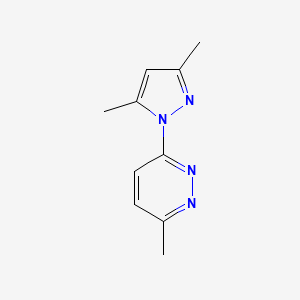
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a phenyl group and a tetramethylpiperidinyl group attached to a benzene-1,4-diamine core. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-diamine and 2,2,6,6-tetramethylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Coupling Reaction: The phenyl group is introduced through a coupling reaction, which may involve the use of reagents such as phenylboronic acid and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Aplicaciones Científicas De Investigación
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features.
Benzene-1,4-diamine: Shares the benzene-1,4-diamine core structure.
Phenylboronic Acid: Used in the synthesis of phenyl-substituted compounds.
Uniqueness
N1-PHENYL-N4-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is unique due to its combination of the phenyl group and the tetramethylpiperidinyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
24459-88-9 |
|---|---|
Fórmula molecular |
C21H29N3 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
4-N-phenyl-1-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C21H29N3/c1-20(2)14-19(15-21(3,4)24-20)23-18-12-10-17(11-13-18)22-16-8-6-5-7-9-16/h5-13,19,22-24H,14-15H2,1-4H3 |
Clave InChI |
NQIGBASDJIFWRK-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]oct-1-ylmethyl 4-methylbenzene-1-sulfonate](/img/structure/B1654467.png)











![5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one](/img/structure/B1654486.png)

